molecular formula C6H6NO6Na3.H2O<br>N(CH2COONa)3.H2O<br>C6H8NNa3O7 B092442 Nitrilotriacetic acid trisodium salt monohydrate CAS No. 18662-53-8

Nitrilotriacetic acid trisodium salt monohydrate

Cat. No. B092442
CAS RN: 18662-53-8
M. Wt: 275.1 g/mol
InChI Key: HERBOKBJKVUALN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrilotriacetic acid trisodium salt monohydrate (Na3NTA·H2O) is a derivative of nitrilotriacetic acid (NTA), which is a powerful chelating agent. This compound has been studied for its effects on various biological systems and its potential use in industrial applications such as a replacement for sodium tripolyphosphate in laundry detergents . The compound's ability to form complexes with metal ions makes it of interest in both environmental and toxicological studies.

Synthesis Analysis

The synthesis of monobasic metal nitrilotriacetate salts, which are related to Na3NTA·H2O, involves the reaction of nitrilotriacetic acid with metal carbonates. This process results in the formation of hydrated salts, which can be studied using thermoanalytical methods .

Molecular Structure Analysis

The molecular structure of Na3NTA·H2O has been elucidated using X-ray single-crystal diffraction methods. The compound crystallizes in a monoclinic space group and features intersecting layers of sodium ions and nitriloacetate anions. These layers form channels in which the anions are linked by hydrogen bonds to the water of solvation. The coordination polyhedra around the sodium ions are distorted from octahedral symmetry, which is significant for understanding the chelating behavior of the compound .

Chemical Reactions Analysis

The chemical behavior of Na3NTA·H2O, particularly in relation to its chelating properties, is central to its applications and effects. For example, the compound has been shown to enhance the development of renal tubular cell tumors when administered in conjunction with N-ethyl-N-hydroxyethylnitrosamine (EHEN), suggesting a complex interaction with biological systems that may involve metal ion chelation .

Physical and Chemical Properties Analysis

The physical and chemical properties of Na3NTA·H2O and related compounds have been studied through various analytical techniques. Differential thermal analysis (DTA) reveals that these compounds undergo dehydration followed by decomposition to oxycarbonates or oxides, indicating their thermal stability and decomposition pathways . In a chronic oral feeding study, Na3NTA was found to increase the incidence and severity of nephritis and nephrosis in rats, and an increased level of zinc was found in the bone of test groups, suggesting that the compound can affect mineral homeostasis .

Relevant Case Studies

Several case studies have been conducted to assess the effects of Na3NTA·H2O on biological systems. In one study, the compound was shown to promote the development of renal tubular cell tumors in rats when combined with EHEN, with a higher concentration of Na3NTA·H2O increasing the number and size of tumors . Another study found that Na3NTA·H2O significantly increased the incidence of neoplastic and preneoplastic lesions in the urinary bladder of rats when administered after initiation with N-bis(2-hydroxypropyl)-nitrosamine (DHPN). This study also suggested that the elevation of urinary pH and sodium ion concentration were correlated with the promotion of tumor development . These findings highlight the potential risks associated with the exposure to Na3NTA·H2O and underscore the importance of understanding its biological interactions.

Scientific Research Applications

  • Mutagenic Potential on Human Cells : NTA was found to induce diphtheria toxin-resistant mutants in human cell cultures at various concentrations, highlighting its mutagenic potential (Grilli & Capucci, 1985).

  • Renal Tissue Alterations in Rats : NTA caused cytoplasmic vacuolation and hyperplasia of the proximal convoluted tubules in the kidneys of rats, suggesting dose-dependent renal toxicity (Merski, 1982).

  • Urinary Tract Toxicity : Feeding NTA to Charles River rats for 28 days resulted in clinical evidence of urinary tract toxicity, including hydronephrosis and nephromegaly (Alden et al., 1981).

  • Carcinogenicity in Rats and Mice : Bioassays indicated that NTA is carcinogenic to the urinary tracts of both rats and mice at higher doses, with lesions characterized by primary tumors of epithelial origin and hydronephrosis (Howard & Herndon, 1977).

  • Bladder Carcinogenesis in Rats : NTA increased the incidence of neoplastic and preneoplastic lesions of the urinary bladder in rats pretreated with a carcinogen, indicating its role in promoting bladder carcinogenesis (Kitahori et al., 1988).

  • Decomposition in Soils : NTA is readily decomposed by soil microorganisms under both aerobic and anaerobic conditions, with its nitrogen content being converted to nitrate, potentially leading to nitrate enrichment of water resources (Tabatahai & Bremner, 1975).

  • Renal Tumor Promotion in Rats : High concentrations of NTA enhanced the development of renal tubular cell tumors in rats treated with a nitrosamine, suggesting its role as a tumor promoter in the kidneys (Hiasa et al., 1984).

  • Micronuclei Induction in Plants : NTA induced significant increases in the frequency of micronucleated cells in Vicia faba and Allium cepa root tips, demonstrating its genotoxic potential (Marco et al., 1986).

  • Chelating Characteristics and Applications : NTA's chelating properties have been illustrated in various fields, including medicine, industry, agriculture, and food industry. Its toxicology and environmental impact, especially in detergent formulations, have also been reviewed (Mottola, 1974).

  • Increased Mutagenicity of Chromium Compounds : NTA increased the mutagenicity of certain chromium compounds, highlighting its potential role in enhancing the genetic activity of other substances (Loprieno et al., 1985).

Safety And Hazards

Nitrilotriacetic acid trisodium salt monohydrate is considered hazardous. It is harmful if swallowed, causes serious eye irritation, and is suspected of causing cancer . It is a potent non-genotoxic carcinogen and has induced tumors of the urinary bladder and kidney on long-term administration in rats . It is moderately toxic by the intraperitoneal route .

properties

IUPAC Name

trisodium;2-[bis(carboxylatomethyl)amino]acetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO6.3Na.H2O/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERBOKBJKVUALN-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na3(C6H6NO6).H2O, Array, C6H8NNa3O7
Record name NITRILOTRIACETIC ACID TRISODIUM SALT MONOHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NITRILOTRIACETIC ACID TRISODIUM SALT MONOHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1239
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020940
Record name Nitrilotriacetic acid trisodium monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nitrilotriacetic acid trisodium salt monohydrate appears as white crystals or powder with a slight odor of ammonia. pH (1% aqueous solution) about 11. pH (40%) 11-13. (NTP, 1992), White solid; [ICSC] White crystalline powder; [Alfa Aesar MSDS], WHITE CRYSTALLINE POWDER.
Record name NITRILOTRIACETIC ACID TRISODIUM SALT MONOHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trisodium nitrilotriacetate monohydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15984
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name NITRILOTRIACETIC ACID TRISODIUM SALT MONOHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1239
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Solubility in water, g/100ml at 25 °C: 50 (good)
Record name NITRILOTRIACETIC ACID TRISODIUM SALT MONOHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NITRILOTRIACETIC ACID TRISODIUM SALT MONOHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1239
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Density (at 25 °C): 1.782 g/cm³
Record name NITRILOTRIACETIC ACID TRISODIUM SALT MONOHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1239
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

Nitrilotriacetic acid trisodium salt monohydrate

CAS RN

18662-53-8(monohydrate); 5064-31-3(anhydrous), 18662-53-8
Record name NITRILOTRIACETIC ACID TRISODIUM SALT MONOHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NTA trisodium salt dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018662538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrilotriacetic acid trisodium monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N,N-bis(carboxymethyl)-, sodium salt, hydrate (1:3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRISODIUM NITRILOTRIACETATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0U92U6NU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NITRILOTRIACETIC ACID TRISODIUM SALT MONOHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1239
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

770 °F approximately (monohydrate) (NTP, 1992)
Record name NITRILOTRIACETIC ACID TRISODIUM SALT MONOHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrilotriacetic acid trisodium salt monohydrate
Reactant of Route 2
Reactant of Route 2
Nitrilotriacetic acid trisodium salt monohydrate
Reactant of Route 3
Nitrilotriacetic acid trisodium salt monohydrate
Reactant of Route 4
Nitrilotriacetic acid trisodium salt monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.